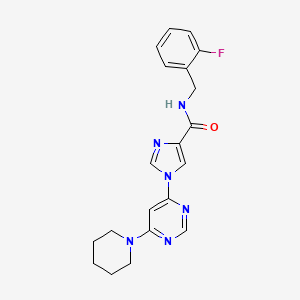
N~4~-(2-fluorobenzyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel antimicrobial agents has been a focus of recent research, with various studies exploring different chemical scaffolds and substituents to enhance activity against pathogenic strains. In one study, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized through the condensation of acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole . Another research effort reported the design and synthesis of imidazo[1,2-a]pyridine-3-carboxamides (IPAs), which were derived from the structure of IMB-1402, a compound discovered in their lab . Additionally, a series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, starting with the cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps involving isoamylnitrite, diiodomethane, and copper iodide .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) were employed to elucidate the structures of the benzisoxazole amides . Similarly, the imidazo[1,2-a]pyridine-3-carboxamides were characterized using ^1H NMR and mass spectrometry to confirm the presence of the desired linkers and substituents . For the quinazolin-2-yl-piperazine derivatives, liquid chromatography-mass spectrometry (LC-MS), ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectra, along with elemental analysis, were used to verify the chemical structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were multi-step and required careful selection of reagents and conditions. The synthesis of benzisoxazole amides involved the use of triethylamine as an acid scavenger and dichloroethane as a solvent . The IPAs synthesis highlighted the importance of the linker, with the N-[2-(piperazin-1-yl)ethyl] moiety being identified as a potentially alternative linker, suggesting a new direction for structure-activity relationship (SAR) studies . The quinazolin-2-yl-piperazine derivatives' synthesis featured a palladium-catalyzed reaction using Pd(PPh3)2Cl2 to introduce the (2-fluoropyridin-3-yl)boronic acid moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their structural characteristics and the results of their antimicrobial activity tests. The benzisoxazole amides and chroman-2-carboxamides demonstrated better inhibitory activity than standard drugs against various pathogenic strains, with some compounds showing potent inhibitory activity that was nonstrain dependent . The IPAs exhibited considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, with significant safety indices . The quinazolin-2-yl-piperazine derivatives showed potential antimicrobial activity against both bacterial and fungal strains, including antibiotic-resistant E. coli .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
One study detailed the pharmacokinetic properties and metabolism of a closely related compound, indicating the process of oxidative metabolism and biliary excretion as primary pathways. This compound demonstrated selective receptor antagonism, indicating its potential for targeted therapeutic applications (Bershas et al., 2013). Another research focused on the disposition and metabolism of an orexin receptor antagonist, showcasing the compound's metabolism via oxidation and its elimination predominantly through feces, highlighting the complexity of drug metabolism in human systems (Renzulli et al., 2011).
Receptor Binding and Efficacy
Research on sigma receptor scintigraphy using a related iodobenzamide in patients with breast cancer underscores the potential of such compounds in imaging and diagnostics, leveraging receptor-specific binding for tumor visualization (Caveliers et al., 2002). This application is crucial for non-invasive cancer diagnostics and the assessment of tumor proliferation.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-16-7-3-2-6-15(16)11-22-20(28)17-12-27(14-25-17)19-10-18(23-13-24-19)26-8-4-1-5-9-26/h2-3,6-7,10,12-14H,1,4-5,8-9,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMRLLNNFSGJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



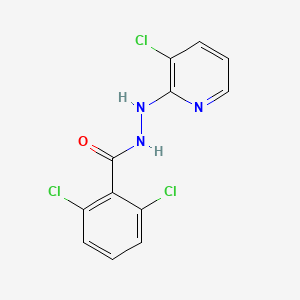
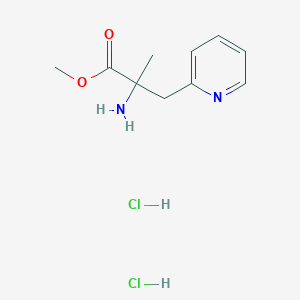
![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)

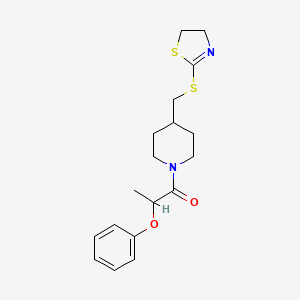
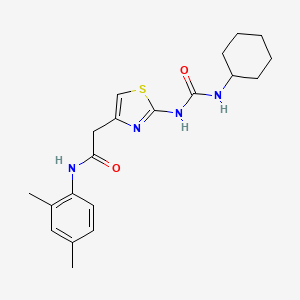
![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)
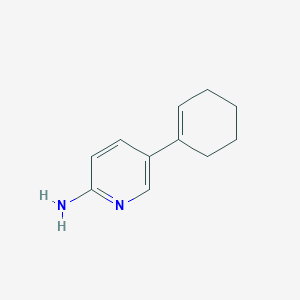
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)
